5-Methyl-3-(methylthio)-1,2,4-triazine 5-Methyl-3-(methylthio)-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 28735-24-2
VCID: VC3940091
InChI: InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3
SMILES: CC1=CN=NC(=N1)SC
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol

5-Methyl-3-(methylthio)-1,2,4-triazine

CAS No.: 28735-24-2

Cat. No.: VC3940091

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(methylthio)-1,2,4-triazine - 28735-24-2

Specification

CAS No. 28735-24-2
Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
IUPAC Name 5-methyl-3-methylsulfanyl-1,2,4-triazine
Standard InChI InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3
Standard InChI Key XIMYORHJBOQKDO-UHFFFAOYSA-N
SMILES CC1=CN=NC(=N1)SC
Canonical SMILES CC1=CN=NC(=N1)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazine ring system substituted at positions 3 and 5 with methylthio (SCH3-\text{SCH}_3) and methyl (CH3-\text{CH}_3) groups, respectively. X-ray crystallography and NMR analyses confirm a planar triazine ring with bond lengths consistent with aromatic delocalization . The methylthio group adopts a conformation perpendicular to the ring plane, minimizing steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H7N3S\text{C}_5\text{H}_7\text{N}_3\text{S}
Molecular Weight141.19 g/mol
Density1.27 g/cm³ (analogs)
Boiling Point409.3°C (estimated)
LogP0.9019
PSA (Polar Surface Area)63.97 Ų

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals at δ 2.6 ppm (methylthio SCH3-\text{SCH}_3) and δ 2.1–2.3 ppm (methyl CH3-\text{CH}_3) confirm substituent positions .

  • 13C^{13}\text{C} NMR: Resonances at δ 174.8 ppm (C3) and δ 150.1 ppm (C5) correlate with triazine ring carbons .

  • IR: Stretching vibrations at 1546 cm1^{-1} (C=N) and 1030 cm1^{-1} (C–S) validate the structure .

Synthesis and Industrial Production

Traditional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

  • Methylthiolation of 3-Chloro-5-methyl-1,2,4-triazine:
    Reaction with sodium thiomethoxide (NaSCH3\text{NaSCH}_3) in DMF at 80°C yields the target compound in 70–85% purity .

  • Cyclocondensation of Thiosemicarbazides:
    Heating methylthiosemicarbazide with acetylacetone in acidic media forms the triazine ring .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance efficiency. For example, coupling 5-methyl-3-methylthio-1,2,4-triazine with phenylacetylenes under microwave conditions (150°C, 20 min) achieves yields >90% for phenylethynyl derivatives .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield
Nucleophilic SubstitutionDMF, 80°C, 12 h70–85%
Microwave Coupling150°C, 20 min, Pd catalyst>90%

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 converts the methylthio group to sulfoxide (SOCH3-\text{SOCH}_3) or sulfone (SO2CH3-\text{SO}_2\text{CH}_3) .

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{H}_2) saturates the triazine ring to form dihydrotriazines, altering electronic properties .

Cross-Coupling Reactions

The methylthio group acts as a leaving group in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids produce bi-1,2,4-triazines, which exhibit enhanced π-conjugation for materials science applications .

Biological and Pharmaceutical Applications

Anticancer Activity

Derivatives of 5-methyl-3-(methylthio)-1,2,4-triazine demonstrate moderate cytotoxicity against colorectal (HCT116) and glioblastoma (A-172) cell lines, with IC50_{50} values ranging from 10–50 µM . Mechanistic studies suggest inhibition of topoisomerase II and DNA intercalation .

Neurological Targets

The compound serves as a precursor to mGluR5 antagonists, which modulate glutamate signaling in neurodegenerative diseases. Optimized derivatives show nanomolar affinity (Ki=0.10.2 µMK_i = 0.1–0.2 \text{ µM}) for mGluR5 receptors .

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